molecular formula C20H16ClN5O2 B2539689 N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-dimethylbenzamide CAS No. 919842-88-9

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-dimethylbenzamide

Cat. No. B2539689
CAS RN: 919842-88-9
M. Wt: 393.83
InChI Key: VNPSMMANTSTVOC-UHFFFAOYSA-N
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Description

The compound “N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-dimethylbenzamide” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have shown significant anticancer activity . They have been found to inhibit EGFR and ErbB2 kinases at sub-micromolar levels, which can induce apoptosis .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . This process allows for the creation of pyrazolo[3,4-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines is complex and involves a variety of functional groups. The compound has a pyrazolo[3,4-d]pyrimidine core, with a 3-chlorophenyl group attached at the 1-position and a 3,5-dimethylbenzamide group attached at the N-position .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-d]pyrimidines are diverse and can lead to a variety of products. For example, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base can afford pyrimidino[4,5-d][1,3]oxazines .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidines can vary depending on the specific substituents present in the molecule. For example, the compound has been described as a yellow liquid in one synthesis .

Scientific Research Applications

Drug Discovery and Development

The nitrogen-containing bicyclic heterocycles, including pyrido[1,2-a]pyrimidine scaffolds, play a crucial role in pharmaceutical research. Pyrido[1,2-a]pyrimidin-4-ones have demonstrated diverse biological activities, making them attractive targets for drug development. Notably, several pyrido[1,2-a]pyrimidin-4-one derivatives, such as pirenperone, seganserin, lusaperidone, and risdiplam, have been applied in clinical trials . Let’s explore their potential applications:

Antipsychotic Agents:
Antioxidants:
Anticancer Agents:
Antiulcer Agents:
Antihypertensives:
Antidepressants:
Antiallergics:
Antiplasmodial Falcipain-2 Inhibitors:
Spinal Muscular Atrophy (SMA) Drugs:

Synthesis Strategies

Efficient synthetic methods are essential for accessing pyrido[1,2-a]pyrimidin-4-ones. Transition metal-catalyzed protocols offer milder and sustainable processes. For instance:

Mechanism of Action

Target of Action

The primary target of N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-dimethylbenzamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .

Mode of Action

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-dimethylbenzamide interacts with its target, CDK2, by fitting into the active site of the enzyme. This interaction is facilitated by essential hydrogen bonding with Leucine 83 (Leu83), a residue in the active site of CDK2 . This binding inhibits the enzymatic activity of CDK2, thereby preventing the phosphorylation of key components for cell proliferation .

Biochemical Pathways

The inhibition of CDK2 by N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-dimethylbenzamide affects the cell cycle progression. Specifically, it leads to an alteration in cell cycle progression, in addition to inducing apoptosis within cells .

Pharmacokinetics

The pharmacokinetic properties of N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-dimethylbenzamide are favorable. In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties . The compound has a ClogP value less than 4 and a molecular weight less than 400, which are indicative of good absorption and distribution characteristics .

Result of Action

The result of the action of N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-dimethylbenzamide is the significant inhibition of cell growth. The compound has shown superior cytotoxic activities against various cell lines .

Future Directions

The future directions for research on pyrazolo[3,4-d]pyrimidines are promising. They have shown significant potential as anticancer agents, and further optimization of their structures could lead to even more potent compounds . Additionally, their synthesis methods could be refined to improve yield and efficiency .

properties

IUPAC Name

N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2/c1-12-6-13(2)8-14(7-12)19(27)24-25-11-22-18-17(20(25)28)10-23-26(18)16-5-3-4-15(21)9-16/h3-11H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPSMMANTSTVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-dimethylbenzamide

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